N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
CAS No.: 847402-09-9
VCID: VC7251564
Molecular Formula: C25H21N5O2S2
Molecular Weight: 487.6
* For research use only. Not for human or veterinary use.
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide - 847402-09-9](/images/structure/VC7251564.png)
Description |
N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound belonging to the class of thiazole and triazole derivatives. It has garnered significant attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's structure features a benzyl group, a thioether linkage, and a triazole ring, contributing to its potential therapeutic effects. Chemical Formula and Molecular Weight
Structural Features
Synthesis OverviewThe synthesis of N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization Techniques
Biological ActivitiesPotential Applications
Comparison with Similar Compounds |
---|---|
CAS No. | 847402-09-9 |
Product Name | N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
Molecular Formula | C25H21N5O2S2 |
Molecular Weight | 487.6 |
IUPAC Name | N-benzyl-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C25H21N5O2S2/c31-23(26-15-18-9-3-1-4-10-18)17-33-24-28-27-22(30(24)19-11-5-2-6-12-19)16-29-20-13-7-8-14-21(20)34-25(29)32/h1-14H,15-17H2,(H,26,31) |
Standard InChIKey | GYVCISVXCKLNTR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Solubility | not available |
PubChem Compound | 18553848 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume